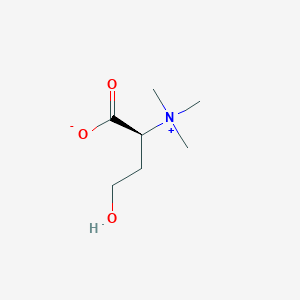

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate

Übersicht

Beschreibung

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate typically involves the reaction of a suitable precursor with trimethylamine. The reaction conditions often include a controlled temperature and pH to ensure the correct formation of the zwitterionic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in metabolic pathways and cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products.

Wirkmechanismus

The mechanism by which (2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its zwitterionic nature allows it to interact with both positively and negatively charged molecules, making it versatile in its applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S)-3-hydroxy-2-(trimethylazaniumyl)butanoate

- (2S)-2-acetamido-4-{[(1S)-1-({2-oxo-2-[2-(trimethylazaniumyl)ethoxy]ethyl}carbamoyl)-2-sulfanylethyl]carbamoyl}butanoate

Uniqueness

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate is unique due to its specific structure and zwitterionic nature, which allows it to participate in a wide range of chemical and biological processes

Biologische Aktivität

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate, commonly known as L-carnitine, is a quaternary ammonium compound that plays a crucial role in energy metabolism, particularly in the transport of fatty acids into mitochondria for β-oxidation. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of L-Carnitine

L-carnitine is synthesized from the amino acids lysine and methionine and is found in high concentrations in skeletal and cardiac muscles. Its primary function is to facilitate the transport of long-chain fatty acids across the mitochondrial membrane, which is essential for energy production.

Biological Activities

L-carnitine exhibits a range of biological activities, including:

- Cardioprotective Effects : L-carnitine has been shown to enhance cardiac efficiency and restore energy metabolism, particularly in conditions of cardiac stress. Clinical trials indicate its potential to mitigate cardiac toxicity induced by various agents .

- Neuroprotective Effects : Research indicates that L-carnitine can inhibit neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases. It reduces markers of cellular stress and apoptosis in neuronal cells .

- Anti-Aging Properties : In vitro studies have demonstrated that L-carnitine can prolong the lifespan of human mesenchymal stem cells by enhancing telomerase activity, thus contributing to cellular longevity .

- Antioxidant Activity : L-carnitine has been reported to upregulate antioxidant defenses, reducing oxidative damage in various cell types. It modulates the expression of key antioxidant genes, which helps maintain mitochondrial function .

The mechanisms through which L-carnitine exerts its biological effects include:

- Fatty Acid Transport : By facilitating the entry of fatty acids into mitochondria, L-carnitine plays a pivotal role in energy metabolism.

- Regulation of Gene Expression : L-carnitine influences the expression of genes involved in mitochondrial biogenesis and oxidative stress response, including Nrf2 and SOD .

- Inflammatory Modulation : It suppresses pro-inflammatory cytokines and mediators such as IL-1β and TNF-α, contributing to its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Case Study 1: Cardiovascular Health

A clinical trial involving patients with ischemic heart disease showed that supplementation with L-carnitine resulted in significant improvements in exercise capacity and reductions in angina episodes. The study highlighted the compound's role in enhancing myocardial energy metabolism during ischemic events .

Case Study 2: Neurodegenerative Disorders

In a study focusing on patients with Alzheimer's disease, L-carnitine supplementation was associated with improved cognitive function and reduced markers of oxidative stress. The findings suggest that L-carnitine could be beneficial as an adjunct therapy for neurodegenerative conditions .

Eigenschaften

IUPAC Name |

(2S)-4-hydroxy-2-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)6(4-5-9)7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXTZIAPBIBHND-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CCO)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.